2-Chloro-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSVYUUXJSMGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210524 | |

| Record name | 2-Chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-86-2 | |

| Record name | s-Triazine, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-1,3,5-triazine fundamental properties

An In-Depth Technical Guide to 2-Chloro-1,3,5-triazine: Core Properties and Synthetic Applications

Introduction

The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence is largely due to the predictable and versatile reactivity of its chlorinated precursors. Among these, 2-Chloro-1,3,5-triazine and its derivatives are fundamental building blocks, prized for their ability to undergo controlled nucleophilic substitution reactions. This allows for the precise and sequential installation of a wide array of functional groups, enabling the construction of complex molecular architectures.[1][3]

This technical guide offers a comprehensive exploration of the fundamental properties of 2-Chloro-1,3,5-triazine. As a senior application scientist, the narrative will move beyond a simple recitation of facts to explain the underlying principles governing its synthesis, reactivity, and application. While the parent compound, 2-Chloro-1,3,5-triazine, is a key reactive intermediate, its more substituted and stable analogs, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are more frequently utilized in laboratory and industrial settings. Therefore, this guide will leverage the extensive documentation available for these derivatives to provide field-proven insights and practical protocols relevant to researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The core of 2-Chloro-1,3,5-triazine's utility lies in its distinct electronic structure. The triazine ring is composed of alternating carbon and nitrogen atoms, creating an electron-deficient aromatic system. The three electronegative nitrogen atoms withdraw electron density from the carbon atoms, rendering them highly electrophilic. This intrinsic property is the primary driver of the molecule's reactivity profile.

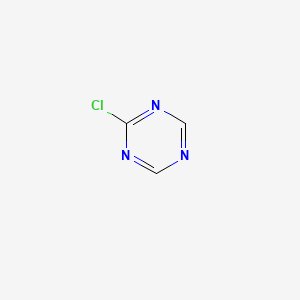

Caption: Molecular structure of 2-Chloro-1,3,5-triazine.

The fundamental physicochemical properties of 2-Chloro-1,3,5-triazine are summarized below. These data points are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₃H₂ClN₃ | PubChem[4] |

| Molecular Weight | 115.52 g/mol | PubChem[4] |

| IUPAC Name | 2-chloro-1,3,5-triazine | PubChem[4] |

| CAS Number | 6153-86-2 | PubChem[4] |

| Physical Appearance | White crystalline powder (derivatives) | ChemicalBook[5], Chem-Impex[6] |

| Solubility | Soluble in most organic solvents | Taylor & Francis Online[7] |

Synthesis from Cyanuric Chloride: The Principle of Controlled Substitution

The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines is the sequential, controlled nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[8][9][10] The remarkable utility of this process stems from the differential reactivity of the C-Cl bonds. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[9][11] This phenomenon is a direct consequence of the electron-donating nature of most incoming nucleophiles (e.g., amines, alkoxides), which reduces the electrophilicity of the remaining carbon atoms.

This reactivity gradient allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature.[1][11] An established empirical rule serves as a foundational guideline for this synthetic strategy:

-

First Substitution (to mono-chloro-): Occurs at low temperatures, typically 0 °C or below.

-

Second Substitution (to di-chloro-): Proceeds readily at ambient temperatures (room temperature).

-

Third Substitution: Requires elevated temperatures, often above 60 °C, to drive the reaction to completion.[10][11]

Caption: General workflow for synthesizing substituted triazines from cyanuric chloride.

Exemplary Protocol: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol details a common laboratory-scale synthesis of CDMT, a widely used derivative, illustrating the practical application of the principles described above. The synthesis proceeds from cyanuric chloride and sodium methoxide.[12][13]

Materials:

-

Cyanuric chloride

-

Sodium methoxide (solid)

-

N,N-dimethylformamide (DMF)

-

Heptane (for recrystallization)

-

Water (for quenching and washing)

-

Reaction vessel with cooling capabilities, magnetic stirrer, and reflux condenser

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry reaction vessel, add N,N-dimethylformamide (DMF) and cyanuric chloride. The molar ratio of cyanuric chloride to sodium methoxide should be approximately 1:2 to 1:2.5.[12]

-

Initial Cooling: Stir the mixture until the cyanuric chloride is completely dissolved. Once dissolved, cool the reaction vessel to between 5-10 °C using an ice bath.[13]

-

Nucleophile Addition: Slowly add solid sodium methoxide to the cooled solution. Maintain the temperature during addition.

-

Room Temperature Reaction: After the addition is complete, allow the mixture to react at room temperature for 1-2 hours.[12]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours to ensure the second substitution is complete.[12][13]

-

Quenching and Precipitation: After the reflux period, cool the reaction solution and add a large volume of water to precipitate the crude product.[13]

-

Isolation and Washing: Filter the solid precipitate. Wash the collected solid thoroughly with water to remove any remaining salts and DMF.

-

Drying: Dry the solid in an oven to obtain the crude CDMT.

-

Purification: For higher purity, recrystallize the crude product from heptane. This step is effective at removing mono- and tri-substituted byproducts, yielding a product with purity often exceeding 99.5%.[12]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The fundamental reactivity of 2-Chloro-1,3,5-triazine is dominated by the Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom.[14] The electron-withdrawing nature of the triazine ring powerfully activates the C-Cl bond, making the chloride ion an excellent leaving group upon attack by a nucleophile.[1][14]

The mechanism is a two-step addition-elimination process:

-

Nucleophilic Attack: The reaction is initiated when a nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the chlorine. This rate-determining step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][14]

-

Leaving Group Expulsion: Aromaticity is restored in the second step through the rapid expulsion of the chloride ion, yielding the final substituted triazine product.[14]

Caption: The two-step addition-elimination mechanism of SNAr on a triazine core.

Key Applications in Drug Development and Synthesis

The predictable reactivity and structural rigidity of the s-triazine core make it an invaluable tool for researchers, particularly in peptide synthesis and as a scaffold for creating compound libraries.

Amide and Peptide Synthesis: A Superior Coupling Reagent

One of the most prominent applications of chloro-triazine derivatives, especially CDMT, is as a coupling reagent for the formation of amide and peptide bonds.[14][15] This process circumvents the need for harsh reagents and often proceeds with high efficiency and minimal racemization.[16]

The key to this application is the in-situ activation of a carboxylic acid. The process involves two main steps:

-

Formation of an Active Ester: In the presence of a base like N-methylmorpholine (NMM), CDMT reacts with a carboxylic acid. The NMM first forms a quaternary ammonium salt with CDMT, which is highly reactive. This intermediate then reacts with the carboxylate anion to form a "superactive" triazinyl ester.[14]

-

Aminolysis: This active ester is highly susceptible to nucleophilic attack by an amine, which rapidly displaces the triazine moiety to form the desired stable amide bond.[14]

Caption: Workflow for carboxylic acid activation and amide synthesis using CDMT.

Protocol: CDMT-Mediated Amide Coupling

This protocol provides a general procedure for the synthesis of an amide bond using CDMT as the coupling agent.

Materials:

-

Carboxylic acid (1.1 equiv.)

-

Amine (1.0 equiv.)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv.)

-

N-methylmorpholine (NMM) (3.6 equiv.)

-

Ethyl acetate or other suitable anhydrous solvent

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology:

-

Reagent Combination: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, amine, and CDMT as solids.[14]

-

Solvent Addition: Add the anhydrous solvent (e.g., ethyl acetate) to the vessel.

-

Base Addition: Cool the mixture in an ice bath and slowly add the N-methylmorpholine (NMM).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove excess NMM, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove the triazine byproduct and unreacted carboxylic acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.

A Versatile Scaffold in Medicinal Chemistry

The s-triazine ring is a bioisostere for the phenyl ring and serves as a rigid scaffold for presenting substituents in defined spatial orientations. The ability to sequentially and selectively introduce different functionalities makes it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.[3][15] Triazine derivatives have been investigated for a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[3][17][18]

Safety and Handling

While 2-Chloro-1,3,5-triazine and its derivatives are invaluable synthetic tools, they are hazardous chemicals that require careful handling. The information below is a summary and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound in use.

-

Hazards: Chloro-triazine derivatives are often classified as harmful if swallowed, skin irritants, and may cause allergic skin reactions.[5] A significant hazard is the risk of serious eye damage upon contact.[19][20] They can also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes:

-

Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust.[20]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19][20] Keep away from incompatible materials such as strong oxidizing agents.[20]

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[20]

Conclusion

2-Chloro-1,3,5-triazine is a foundational reagent whose chemical principles are most vividly demonstrated through its more stable and widely used derivatives. Its core reactivity is defined by a predictable, temperature-controlled nucleophilic aromatic substitution mechanism. This property has been expertly harnessed by chemists, making it an exceptionally effective and economical coupling reagent for the synthesis of amides, peptides, and esters.[8][14] Furthermore, its rigid scaffold and capacity for controlled, sequential functionalization make it a cornerstone for the development of novel therapeutics in modern drug discovery programs.[1][3] A thorough understanding of its properties, reactivity, and handling requirements empowers researchers to fully leverage this versatile chemical tool.

References

- An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). (n.d.). Benchchem.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).

-

2-Chloro-1,3,5-triazine | C3H2ClN3. (n.d.). PubChem. Retrieved from [Link]

- Lee, H.-W., Kang, T. W., Cha, K. H., Kim, E.-N., Choi, N.-H., Kim, J.-W., & Hong, C. I. (1998). 2-CHLORO-4,6-DIMETHOXY -1,3,5-TRIAZINE: A NEW EFFECTIVE AND CONVENIENT COUPLING REAGENT FOR CEPHALOSPORIN DERIVATIVES.

- A Head-to-Head Battle of Coupling Reagents: 2,4-Dichloro-1,3,5-triazine Derivatives versus PyBOP. (n.d.). Benchchem.

-

A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. (n.d.). Benchchem.

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Google Patents.

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Eureka | Patsnap.

- Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. (n.d.). Benchchem.

- physical and chemical properties of 2-Chloro-4-methoxy-1,3,5-triazine. (n.d.). Benchchem.

-

Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2025). Carl ROTH. Retrieved from [Link]

- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2021). Current Organic Synthesis.

- The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. (n.d.). Benchchem.

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine Safety Data Sheet. (n.d.). Retrieved from [Link]

- Lee, H. W., et al. (1998). 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A New Effective and Convenient Coupling Reagent for Cephalosporin Derivatives.

- Sharma, A., Rotimi, S. E., de la Torre, B. G., & Albericio, F. (2024). 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction.

-

2-chloro-1,3,5-triazine | CAS#:6153-86-2. (n.d.). Chemsrc. Retrieved from [Link]

-

1,3,5-Triazine as core for the preparation of dendrons. (n.d.). Arkat USA. Retrieved from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved from [Link]

-

SAFETY DATA SHEET. (2010). Retrieved from [Link]

- A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis. (n.d.). Benchchem.

-

SAFETY DATA SHEET. (2024). Fisher Scientific. Retrieved from [Link]

-

2-chloro-4-phenoxy-1,3,5-triazine. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

- RECENT USES OF 2,4,6-TRICHLORO-1,3,5- TRIAZINES AND ITS DERIVATIVES. (2015). Journal of Medical and Bioengineering, 4(2), 143-147.

-

2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Application Notes and Protocols: Preparation of Chiral 1,3,5-Triazine Derivatives from 2,4-Dichloro-6-ethoxy. (n.d.). Benchchem.

-

Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). National Institutes of Health. Retrieved from [Link]

- Triazines – A comprehensive review of their synthesis and diverse biological importance. (2017). Journal of Global Pharma Technology, 8(1), 1-15.

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI. Retrieved from [Link]

-

New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-1,3,5-triazine | C3H2ClN3 | CID 5215566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. carlroth.com [carlroth.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

The 1,3,5-Triazine Core: An Electron-Deficient Aromatic System

An In-depth Technical Guide to 2-Chloro-1,3,5-triazine: Structure, Bonding, and Synthetic Versatility

This guide offers a comprehensive examination of 2-chloro-1,3,5-triazine and its derivatives, foundational building blocks in modern chemistry. We will dissect the molecule's unique electronic structure, explore the principles governing its reactivity, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile 1,3,5-triazine scaffold.

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. The presence of three highly electronegative nitrogen atoms creates a significant polarization of the ring's electron density. This results in an inherently "electron-deficient" character, rendering the carbon atoms highly electrophilic.[1][2] This fundamental property is the cornerstone of triazine chemistry, making the scaffold highly susceptible to nucleophilic attack and a privileged structure in medicinal chemistry and materials science.[2][3]

The parent compound, 2-chloro-1,3,5-triazine, has the chemical formula C₃H₂ClN₃.[4] Its structure is defined by this aromatic core with a single chlorine substituent.

Caption: Chemical structure of 2-Chloro-1,3,5-triazine.

Bonding and Structural Parameters

Table 1: Physicochemical Properties of 2-Chloro-1,3,5-triazine

| Property | Value | Source |

| Molecular Formula | C₃H₂ClN₃ | PubChem[4] |

| Molecular Weight | 115.52 g/mol | PubChem[4] |

| CAS Number | 6153-86-2 | PubChem[4] |

| Canonical SMILES | C1=NC=NC(=N1)Cl | PubChem[4] |

The Core Reactivity Principle: Nucleophilic Aromatic Substitution (SNAr)

The chemistry of 2-chloro-1,3,5-triazine and its derivatives is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][6] The inherent electron deficiency of the triazine ring makes this process highly favorable.

The mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the highly electrophilic carbon atoms bonded to a chlorine atom. This is typically the rate-determining step.

-

Meisenheimer Complex Formation: This attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][6]

-

Chloride Elimination: Aromaticity is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is driven by the formation of the stable, substituted triazine product.[1][2]

Caption: The general mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chlorotriazine core.

Controlled Sequential Substitution: A Synthetic Chemist's Toolkit

A defining feature of chlorinated triazines, starting with the precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is the ability to perform sequential substitutions in a highly controlled manner. This control is primarily achieved by manipulating the reaction temperature.[3]

-

First Substitution: The first chlorine atom is highly reactive and can be displaced by a nucleophile at low temperatures, typically 0 °C.[2]

-

Second Substitution: The introduction of the first nucleophile (often an electron-donating group like an amine or alkoxide) reduces the overall electrophilicity of the triazine ring. Consequently, the second substitution requires a higher temperature, often room temperature.[2][7]

-

Third Substitution: Displacing the final chlorine atom requires more forcing conditions, such as heating at elevated temperatures.[2]

This temperature-dependent reactivity allows for the rational design and synthesis of unsymmetrically substituted triazines by introducing different nucleophiles at each step.[1]

Caption: Workflow for temperature-controlled sequential substitution on a triazine core.

Experimental Protocols: Harnessing Triazine Reactivity

The self-validating nature of these protocols lies in their widespread adoption and consistent outcomes reported in the literature. Progress can be reliably monitored by standard techniques like Thin Layer Chromatography (TLC).

Protocol: Synthesis of a 2,4-Dichloro-6-substituted-s-triazine

This protocol describes the first nucleophilic substitution on cyanuric chloride, a common starting point for accessing 2-chloro-disubstituted triazines.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 equiv.)

-

Nucleophile (e.g., amine, alcohol, thiol) (1.0 equiv.)

-

Diisopropylethylamine (DIEA) or other non-nucleophilic base (1.0 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve TCT in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate vessel, dissolve the nucleophile and DIEA in DCM.

-

Add the nucleophile/DIEA solution dropwise to the stirred TCT solution at 0 °C over 15-20 minutes.

-

Stir the reaction mixture at 0 °C for 30-60 minutes.[8]

-

Self-Validation: Monitor the reaction progress by TLC (e.g., using an ethyl acetate/hexane mobile phase) until the TCT starting material is completely consumed.[8]

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with water and brine to remove DIEA salts.[2][8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.[2][8]

Protocol: Amide Bond Formation using a 2-Chloro-triazine Derivative (CDMT)

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a highly effective coupling reagent for forming amide bonds, a critical reaction in drug development.[6][9][10]

Materials:

-

Carboxylic acid (1.1 equiv.)

-

Amine (1.0 equiv.)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv.)

-

N-methylmorpholine (NMM) (2.0 - 3.6 equiv.)[6]

-

Ethyl acetate or other suitable solvent

Procedure:

-

To a reaction vessel, add the carboxylic acid, amine, and CDMT as solids.[6]

-

Add the solvent (e.g., ethyl acetate) and begin stirring.

-

Add N-methylmorpholine (NMM) to the mixture. The NMM acts as a base to first deprotonate the carboxylic acid.

-

The carboxylate anion then attacks the CDMT, displacing the chloride and forming a highly reactive "superactive" triazine ester intermediate.[6]

-

The amine nucleophile then attacks this activated ester, forming the stable amide bond and releasing the dimethoxy-triazinol byproduct.

-

Stir the reaction at room temperature for several hours or until completion.

-

Self-Validation: Monitor the disappearance of the amine starting material by TLC.

-

Work-up typically involves washing the organic mixture with dilute acid (to remove excess NMM), saturated sodium bicarbonate (to remove unreacted carboxylic acid and the triazinol byproduct), and brine.

-

Dry the organic layer, filter, and concentrate to obtain the amide product. Purify by column chromatography if necessary.

Conclusion

2-Chloro-1,3,5-triazine and its derivatives represent a class of exceptionally versatile chemical scaffolds. Their utility is rooted in the electron-deficient nature of the triazine ring, which activates the C-Cl bond for facile nucleophilic aromatic substitution. The ability to meticulously control the sequential displacement of chlorine atoms through temperature modulation provides a robust and predictable platform for constructing complex, multifunctional molecules. This has solidified the s-triazine core as a privileged and indispensable tool in the rational design of therapeutics, functional materials, and other advanced chemical entities.

References

-

Lidón, I., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkat USA. Retrieved from [Link]

-

Koller, T. J., et al. (2021). Rediscovery of the Forgotten Middle Child: A Comprehensive Study on the Coordination Chemistry of Melam. ResearchGate. Retrieved from [Link]

-

2-Chloro-1,3,5-triazine. (n.d.). PubChem. Retrieved from [Link]

-

Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Retrieved from [Link]

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Google Patents.

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Retrieved from [Link]

-

Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Patsnap. Retrieved from [Link]

-

Sharma, A., et al. (2024). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. ResearchGate. Retrieved from [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (n.d.). IntechOpen. Retrieved from [Link]

-

da Silva, A. D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Retrieved from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. Retrieved from [Link]

-

1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate monohydrate. (2018). IUCr Journals. Retrieved from [Link]

-

s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. (2023). MDPI. Retrieved from [Link]

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Alzchem Group. Retrieved from [Link]

-

Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2024). RSC Publishing. Retrieved from [Link]

-

Shahbaz, M., et al. (1984). Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. Journal of the American Chemical Society. Retrieved from [Link]

-

Despotović, I., et al. (2007). Pyridine and s-triazine as building blocks of nonionic organic superbases - A density functional theory B3LYP study. ResearchGate. Retrieved from [Link]

-

Goubeau, J., et al. (1959). Triazines. X. The Infrared and Raman Spectra of 1,3,5-Triazine. The Journal of Physical Chemistry. Retrieved from [Link]

-

The Preparation of s-Triazine Derivatives Containing the N—O Bond. I. Mono-N-oxides of Amino-substituted s-Triazine Derivatives. (1966). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). National Institutes of Health. Retrieved from [Link]

-

Bede, L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling. Retrieved from [Link]

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2023). MDPI. Retrieved from [Link]

-

Scheme 2. Synthesis 1,3,5-triazine derivatives bearing two 2-chloroethylamine groups. (n.d.). ResearchGate. Retrieved from [Link]

-

1,3,5-Triazine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-1,3,5-triazine | C3H2ClN3 | CID 5215566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Alzchem Group [alzchem.com]

2-Chloro-1,3,5-triazine reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Chloro-1,3,5-Triazine Derivatives with Nucleophiles for Drug Discovery Applications

Introduction

The 1,3,5-triazine (or s-triazine) core is a foundational "privileged structure" in medicinal chemistry, agrochemicals, and materials science.[1] Its prevalence is largely due to the predictable and highly controllable reactivity of its chlorinated precursors, particularly 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.[2] These molecules serve as versatile scaffolds, allowing for the sequential and directed introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions.[3] This capability enables the rational design and synthesis of vast libraries of compounds for screening and development.

This technical guide offers a comprehensive exploration of the reactivity of chlorinated 1,3,5-triazines with nucleophiles, grounded in mechanistic principles and field-proven methodologies. It is designed for researchers, scientists, and drug development professionals who leverage this robust chemistry to build novel molecular entities.

Part 1: Core Reactivity Principles: The SNAr Mechanism

The chemistry of chlorotriazines is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three highly electronegative nitrogen atoms. This electron deficiency makes the ring's carbon atoms highly electrophilic and, therefore, susceptible to attack by nucleophiles.[1] The substitution of a chlorine atom proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[1] Computational studies suggest that in some cases, this complex is a transition state structure with insufficient stability to exist as a true intermediate.[4]

-

Chloride Elimination: The aromaticity of the triazine ring is subsequently restored through the expulsion of a chloride ion, which is an excellent leaving group. This step is typically fast.[1]

Part 2: The Principle of Sequential and Controlled Substitution

A defining and synthetically powerful feature of 2,4,6-trichloro-1,3,5-triazine (TCT) is that the three chlorine atoms can be displaced sequentially with remarkable control. This control is primarily achieved by manipulating the reaction temperature, exploiting the decreasing reactivity of the triazine ring with each successive substitution.[3][5]

-

First Substitution: The first chlorine is the most reactive and can be selectively replaced by a nucleophile at low temperatures, typically between 0°C and 5°C.[3]

-

Second Substitution: After the first substitution, the triazine ring becomes more electron-rich and is thus "deactivated" towards further nucleophilic attack. Consequently, a higher temperature, usually room temperature, is required to overcome the activation energy for the second substitution.[1][6]

-

Third Substitution: The final substitution requires more forcing conditions, such as heating or refluxing, to displace the last chlorine atom.[3]

This temperature-dependent reactivity allows for the rational synthesis of mono-, di-, and tri-substituted triazines, including unsymmetrical derivatives, by introducing different nucleophiles at each temperature stage.[2]

Part 3: A Hierarchy of Nucleophilic Reactivity

The success of a sequential synthesis strategy depends not only on temperature control but also on the intrinsic reactivity of the nucleophiles being used. A well-established preferential order of incorporation exists, which must be considered during synthetic design.

Reactivity Order

Experimental and theoretical studies have established a general reactivity hierarchy for common nucleophiles with TCT in the presence of a base like diisopropylethylamine (DIEA).[7]

Preferential Order of Incorporation: Alcohol (O) > Thiol (S) > Amine (N) [7]

This order is critical for planning the synthesis of complex, multi-functionalized triazines.

The "Amine Deactivation" Rule

A crucial field-proven insight is the strong deactivating effect of amine substitution. Once an amine is incorporated onto the s-triazine ring, its strong electron-donating nature significantly reduces the electrophilicity of the remaining carbon centers.[6] This makes it very difficult to subsequently substitute the remaining chlorine atoms with any nucleophile other than another amine.[8][9]

Therefore, a critical rule of thumb emerges: When synthesizing O,N- or S,N-type substituted s-triazines, the O-type or S-type nucleophile should always be incorporated before the amine. [5][8][9]

Quantitative Reactivity Data

While comprehensive kinetic data for all nucleophiles is dispersed, the following table summarizes typical reaction conditions, illustrating the principles of sequential substitution.

| Substitution Step | Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |

| First | Phenol (O-Nu) | DIEA | DCM | 0 | High | [7] |

| First | Aromatic Amine (N-Nu) | K₂CO₃ | Acetone | 0 - 5 | Good | [10] |

| Second | Aliphatic Amine (N-Nu) | DIEA | DCM / THF | Room Temp | High | [3][7] |

| Second | Amino Acid (N-Nu) | NaHCO₃ | Dioxane/H₂O | Room Temp | Good | [3] |

| Third | Morpholine (N-Nu) | DIEA | THF | 70 - 80 (or Reflux) | Good | [3] |

Part 4: Field-Proven Experimental Protocols

The following protocols are generalized from established laboratory practices and provide a robust framework for the synthesis of substituted triazines.[3][6][7]

Protocol 1: General Procedure for Mono-substitution of TCT

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF, or Acetone).

-

Cooling: Cool the solution to 0°C using an ice-water bath and maintain stirring.

-

Nucleophile Preparation: In a separate flask, dissolve the desired nucleophile (1.0 equivalent) and a suitable base (1.0-1.1 equivalents, e.g., DIEA or K₂CO₃) in the same solvent.

-

Reaction: Add the nucleophile/base solution dropwise to the stirring TCT solution at 0°C over 15-30 minutes. A slow addition rate is crucial to maintain temperature control and prevent side reactions.

-

Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the TCT starting material is consumed (typically 30 minutes to 2 hours).

-

Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic solution sequentially with water and brine to remove the base salts.

-

Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-substituted dichlorotriazine product. The product is often pure enough for the next step without further purification.

Causality and Scientist's Notes:

Why 0°C? This low temperature provides the kinetic window to favor mono-substitution over di-substitution, as the activation energy for the second substitution is significantly higher.[1][6]

Choice of Base: DIEA is a non-nucleophilic organic base, ideal for scavenging the generated HCl without competing in the substitution reaction. Inorganic bases like K₂CO₃ or NaHCO₃ are also effective, particularly in polar solvents like acetone or aqueous mixtures.[3][10]

Dropwise Addition: Prevents localized heating and the formation of di-substituted byproducts.[6]

Protocol 2: General Procedure for Di-substitution of a Dichlorotriazine

-

Setup: Dissolve the mono-substituted dichlorotriazine (1.0 equivalent) from the previous step in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate).

-

Reagent Addition: Add the second nucleophile (1.0-1.1 equivalents) followed by the base (1.0-1.1 equivalents, e.g., DIEA).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the dichlorotriazine starting material is consumed (typically 2 to 12 hours).

-

Workup and Isolation: Perform an aqueous workup similar to Protocol 1. The resulting di-substituted monochlorotriazine may require purification by flash column chromatography or recrystallization to achieve high purity.

Causality and Scientist's Notes:

Why Room Temperature? The deactivated dichlorotriazine requires more thermal energy to react. Room temperature is generally sufficient for the second substitution without promoting the third.[3]

Solvent Choice: THF is often an excellent choice for the second substitution as it effectively dissolves a wider range of nucleophiles and intermediates.

Purification: As the complexity of the molecule increases, so does the likelihood of impurities. Chromatographic purification is more common after the second and third substitution steps.

Conclusion

The nucleophilic substitution chemistry of 2-chloro-1,3,5-triazine and its congeners is a cornerstone of modern synthetic and medicinal chemistry. The ability to perform sequential, temperature-controlled substitutions with a wide variety of nucleophiles provides a reliable and versatile platform for constructing diverse molecular architectures. By understanding the core SNAr mechanism, the hierarchy of nucleophile reactivity, and the deactivating effects of certain substituents, researchers can rationally design and execute complex synthetic pathways. This robust and predictable reactivity solidifies the s-triazine scaffold as a truly privileged structure for the development of novel therapeutics and advanced functional materials.

References

-

El-Faham A, Sharma A, Farooq M, Almarhoon Z, Alhameed RA, Wadaan MAM, de la Torre BG, Albericio F. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7:100825. [Link]

-

da Silva Marques, B. M., de Andrade, K. N., Peixoto, B. P., dos Santos, F. M., Pedrosa, L. F., Fiorot, R. G., & de Souza, M. C. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Scilit. [Link]

-

da Silva Marques, B. M., de Andrade, K. N., Peixoto, B. P., dos Santos, F. M., Pedrosa, L. F., Fiorot, R. G., & de Souza, M. C. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Request PDF on ResearchGate. [Link]

-

da Silva Marques, B. M., de Andrade, K. N., Peixoto, B. P., dos Santos, F. M., Pedrosa, L. F., Fiorot, R. G., & de Souza, M. C. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. RSC Publishing. [Link]

-

Cholera, A. Y., & Ladva, K. D. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. [Link]

-

da Silva Marques, B. M., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. R Discovery. [Link]

- da Silva Marques, B. M., et al. (2024).

-

Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. [Link]

-

Sharma, A., Rotimi, S. E., de la Torre, B. G., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC - NIH. [Link]

-

Manzano, H., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. [Link]

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. arkat usa. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | CoLab [colab.ws]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives [krisp.org.za]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

The Electrophilic Heart of a Privileged Scaffold: A Technical Guide to the Carbon Atoms of 2-Chloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine ring system, a cornerstone in medicinal chemistry and materials science, owes its synthetic versatility to the pronounced electrophilicity of its carbon atoms. This technical guide provides an in-depth exploration of the electronic landscape of 2-Chloro-1,3,5-triazine, a key derivative, with a focus on the factors governing the reactivity of its carbon centers. We will dissect the underlying principles of its electrophilicity, detail experimental and computational methodologies for its characterization, and provide field-proven insights into its application in the synthesis of diverse molecular architectures. This guide is intended to serve as a comprehensive resource for researchers leveraging the unique reactivity of chlorotriazines in drug discovery and beyond.

The 1,3,5-Triazine Core: A Privileged Structure Built on Electrophilicity

The 1,3,5-triazine, or s-triazine, scaffold is a recurring motif in a vast array of biologically active compounds, including approved drugs and promising clinical candidates.[1][2] Its prevalence is not coincidental but rather a direct consequence of the predictable and controllable reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives like 2-Chloro-1,3,5-triazine.[3][4] The key to this synthetic utility lies in the inherent electron-deficient nature of the triazine ring. The presence of three highly electronegative nitrogen atoms significantly polarizes the ring, rendering the carbon atoms highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[3][5] This fundamental electronic property is the engine that drives the facile construction of complex molecular libraries from simple triazine building blocks.

Unveiling the Electrophilic Centers: Electronic Structure and Reactivity

The electrophilicity of the carbon atoms in 2-Chloro-1,3,5-triazine is a direct result of the cumulative electron-withdrawing inductive and resonance effects of the three ring nitrogen atoms. This creates a significant partial positive charge on the carbon atoms, making them prime targets for nucleophilic attack. The presence of a chlorine atom further enhances the electrophilicity of the attached carbon, as chlorine is also an electronegative element.

The primary reaction pathway for the functionalization of 2-Chloro-1,3,5-triazine is the nucleophilic aromatic substitution (SNAr) mechanism.[3][5] This is a two-step process:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of the chloride ion, which is an excellent leaving group.[3]

A critical feature of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. The introduction of an electron-donating nucleophile decreases the electrophilicity of the remaining carbon atoms, making subsequent substitutions progressively more difficult.[3][6] This deactivation allows for a remarkable degree of control over the synthesis of mono-, di-, and tri-substituted triazines by carefully manipulating reaction conditions, most notably the temperature.[3][7]

Caption: The SNAr mechanism on 2-Chloro-1,3,5-triazine.

Experimental Assessment of Electrophilicity

The electrophilicity of the carbon atoms in 2-Chloro-1,3,5-triazine can be probed and quantified through various experimental techniques.

Kinetic Studies of Nucleophilic Substitution

A primary method for evaluating electrophilicity is to measure the rates of reaction with a series of nucleophiles. By determining the second-order rate constants for the substitution of the chlorine atom, a quantitative measure of the carbon's susceptibility to nucleophilic attack can be obtained. These studies often involve monitoring the reaction progress using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.

Table 1: Illustrative Reaction Conditions for Sequential Substitution on a Triazine Core

| Substitution Step | Nucleophile | Temperature | Product |

| First | Amine (R-NH₂) | 0-5 °C | 2-Amino-4,6-dichloro-1,3,5-triazine |

| Second | Alcohol (R'-OH) | Room Temperature | 2-Amino-4-alkoxy-6-chloro-1,3,5-triazine |

| Third | Thiol (R''-SH) | Elevated Temperature | 2-Amino-4-alkoxy-6-thio-1,3,5-triazine |

Note: The specific temperatures and reaction times will vary depending on the nucleophilicity of the attacking species and the solvent used.[3][7]

Spectroscopic Analysis

NMR spectroscopy, particularly ¹³C NMR, can provide insights into the electronic environment of the carbon atoms. A downfield chemical shift for the carbon atoms of the triazine ring is indicative of their electron-deficient nature. Changes in these chemical shifts upon substitution can be correlated with the electronic effects of the newly introduced functional groups.

Computational Approaches to Understanding Electrophilicity

Computational chemistry offers powerful tools for elucidating the electronic structure and reactivity of molecules like 2-Chloro-1,3,5-triazine.

Molecular Orbital Analysis

Calculations of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the most electrophilic sites in a molecule. The LUMO represents the region where a nucleophile is most likely to donate its electrons. For 2-Chloro-1,3,5-triazine, the LUMO is typically localized on the carbon atoms of the triazine ring, confirming their electrophilic character.

Electrostatic Potential Mapping

Mapping the electrostatic potential onto the electron density surface of the molecule provides a visual representation of the charge distribution. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack.

Reactivity Indices

Density Functional Theory (DFT) calculations can be used to determine various reactivity indices, such as the electrophilicity index (ω), which provides a quantitative measure of a molecule's ability to accept electrons.[8] Fukui functions can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic attack.[9]

Caption: A generalized workflow for the computational analysis of electrophilicity.

Exploiting Electrophilicity in Synthesis: A Practical Workflow

The predictable reactivity of 2-Chloro-1,3,5-triazine makes it an ideal scaffold for the construction of compound libraries. A typical experimental workflow for a sequential nucleophilic substitution is as follows:

Protocol: Temperature-Controlled Sequential Nucleophilic Substitution

-

Dissolution: Dissolve 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in a suitable aprotic solvent (e.g., anhydrous THF or DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[10]

-

First Substitution (Low Temperature): Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of the first nucleophile (1 equivalent) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA) to neutralize the HCl byproduct.[10] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Second Substitution (Room Temperature): Allow the reaction mixture to warm to room temperature. Add a solution of the second nucleophile (1 equivalent) and base. Stir until the mono-substituted intermediate is consumed.[10]

-

Third Substitution (Elevated Temperature): Heat the reaction mixture to an elevated temperature (e.g., reflux) and add the third nucleophile (1 equivalent) and base. Monitor the reaction until completion.[4]

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

Caption: A stepwise experimental workflow for sequential substitution on a triazine core.

Conclusion

The pronounced electrophilicity of the carbon atoms in 2-Chloro-1,3,5-triazine is the cornerstone of its widespread utility in synthetic chemistry. A thorough understanding of the electronic factors that govern its reactivity, coupled with precise control over reaction conditions, enables the rational design and synthesis of a vast and diverse array of functionalized molecules. This guide has provided a comprehensive overview of the theoretical underpinnings, experimental methodologies, and practical workflows that are essential for harnessing the synthetic potential of this privileged scaffold. As the demand for novel molecular entities in drug discovery and materials science continues to grow, the strategic exploitation of the electrophilic nature of the triazine core will undoubtedly remain a key enabling technology.

References

- Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). Current Organic Chemistry, 29.

- Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025).

- The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. (n.d.). Benchchem.

- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug

- Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025).

- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. (n.d.). Benchchem.

- Triazines – A comprehensive review of their synthesis and diverse biological importance. (n.d.).

- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). PMC - NIH.

- An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine. (n.d.). Benchchem.

- Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (n.d.). NIH.

- Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (n.d.). PubMed Central.

- Cyanuric Chloride: Properties, Reactions, Production And Uses. (n.d.). Chemcess.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemcess.com [chemcess.com]

- 8. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-1,3,5-triazine (monochloro-s-triazine), a key heterocyclic compound used in organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document leverages data from the closely related compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), to provide an authoritative starting point for solvent selection. Furthermore, this guide details the theoretical principles governing solubility and furnishes a robust, step-by-step experimental protocol for researchers to precisely determine the solubility of 2-chloro-1,3,5-triazine in any organic solvent. This dual approach of providing analogous data and enabling empirical validation equips researchers with the necessary tools for optimizing reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility in Triazine Chemistry

2-Chloro-1,3,5-triazine is a versatile building block in synthetic chemistry, serving as a precursor for a wide array of functionalized triazine derivatives, including herbicides, dyes, and pharmaceutical intermediates. The reactivity of the single chlorine atom allows for facile nucleophilic substitution, making it a valuable scaffold in medicinal chemistry and materials science.

The solubility of a reagent in a given solvent is a critical, yet often overlooked, physicochemical parameter that dictates the success of a chemical transformation. For professionals in drug development and process chemistry, understanding and controlling solubility is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular interaction.

-

Process Optimization: Maximizing product yield and minimizing reaction time and solvent usage.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatography.[1]

-

Formulation Development: Creating stable and bioavailable drug products.

This guide addresses the critical need for a practical understanding of 2-chloro-1,3,5-triazine's behavior in common organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as the primary guideline for predicting solubility.[1][2] This rule states that a solute will dissolve best in a solvent that has a similar polarity.

Molecular Structure Analysis of 2-Chloro-1,3,5-triazine:

-

Polarity: The 1,3,5-triazine ring is a polar heterocyclic system due to the presence of three electronegative nitrogen atoms. This creates a dipole moment, rendering the molecule polar.

-

Hydrogen Bonding: While the triazine nitrogens can act as hydrogen bond acceptors, the molecule lacks hydrogen bond donor capabilities.

-

Size: It is a relatively small and rigid molecule.

Based on this structure, 2-chloro-1,3,5-triazine is expected to be most soluble in polar aprotic solvents and some polar protic solvents that can effectively solvate the triazine ring. Its solubility is predicted to be lower in nonpolar solvents like hydrocarbons.

Key Factors Influencing Solubility:

-

Solvent Polarity: Solvents with higher polarity are generally better at dissolving polar solutes.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the crystal.[1][3] This relationship, however, must be determined empirically for each solute-solvent system.

-

Solvent-Solute Interactions: Specific interactions, such as dipole-dipole forces and van der Waals forces, play a crucial role.

Quantitative Solubility Profile: An Analogous Approach

A comprehensive search of scientific literature reveals a lack of specific, quantitative solubility data for 2-chloro-1,3,5-triazine. However, extensive data exists for the structurally analogous compound 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) .[3][4][5] Cyanuric chloride shares the same s-triazine core, with its increased chlorination likely reducing its polarity compared to the monochloro derivative. Nevertheless, its solubility profile provides the most reliable available proxy for selecting suitable solvents for 2-chloro-1,3,5-triazine.

Table 1: Quantitative Solubility of Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Solubility (g / 100 g Solvent) | Reference |

| 1,4-Dioxane | Ether | 55.0 | [3][5] |

| Tetrahydrofuran (THF) | Ether | 43.0 | [5] |

| Acetone | Ketone | 25.0 | [3][5] |

| Acetonitrile | Nitrile | 21.0 | [5] |

| Ethyl Acetate | Ester | 21.0 | [5] |

| Chloroform | Halogenated | 20.0 | [3][5] |

| Benzene | Aromatic | 19.0 | [3][4][5] |

| Toluene | Aromatic | 18.5 | [5] |

| Diethyl Ether | Ether | 14.0 | [5] |

| Carbon Tetrachloride | Halogenated | 7.5 | [3][5] |

| Water | Protic | Insoluble, Hydrolyzes | [4][5] |

Disclaimer: This data pertains to 2,4,6-trichloro-1,3,5-triazine. While indicative, the actual solubility of 2-chloro-1,3,5-triazine may differ and should be confirmed experimentally.

Interpretation for Researchers: The data strongly suggests that polar aprotic solvents such as ethers (Dioxane, THF), ketones (Acetone), and nitriles (Acetonitrile) are excellent candidates for dissolving chlorotriazines. Halogenated and aromatic solvents also demonstrate significant solvating power. As expected, solubility in water is negligible, and the compound undergoes hydrolysis.[5]

Experimental Protocol for Solubility Determination: The Equilibrium Saturation Method

To obtain precise and reliable solubility data, a direct experimental approach is necessary. The following protocol describes the widely accepted equilibrium saturation (or "shake-flask") method followed by gravimetric analysis. This method is robust, requires standard laboratory equipment, and provides a self-validating system for data generation.

Logical Workflow for Solubility Determination

Caption: Workflow for determining solubility via the equilibrium saturation method.

Detailed Step-by-Step Methodology

Materials and Apparatus:

-

2-Chloro-1,3,5-triazine (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or water bath

-

Calibrated volumetric pipettes

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 2-chloro-1,3,5-triazine to a glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration. b. Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial. c. Securely seal the vial to prevent solvent evaporation.

-

Equilibration: a. Place the sealed vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete saturation). c. After the equilibration period, stop the agitation and allow the vial to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.

-

Sample Collection and Filtration: a. Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the settled solid. b. Immediately filter the collected sample through a syringe filter into a clean, pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.

-

Gravimetric Analysis: a. Place the evaporation dish containing the filtered solution into a drying oven. The oven temperature should be set high enough to evaporate the solvent efficiently but well below the melting point of 2-chloro-1,3,5-triazine to prevent decomposition. b. Once the solvent has completely evaporated, transfer the dish to a desiccator and allow it to cool to room temperature. c. Weigh the dish containing the dry solute residue on an analytical balance. d. Repeat the drying and weighing cycle until a constant mass is achieved.

-

Calculation: a. Mass of Solute (m_solute): (Mass of dish + residue) - (Mass of empty dish) b. Volume of Sample (V_sample): The volume of the filtered aliquot (e.g., 2.00 mL). c. Solubility: Solubility = m_solute / V_sample

-

The result is typically expressed in units of g/L, mg/mL, or can be converted to g/100 mL for comparison.

-

Safety and Handling

Chlorotriazine compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[6] Consult the Safety Data Sheet (SDS) for 2-chloro-1,3,5-triazine for detailed handling and disposal information.

Conclusion

While direct quantitative solubility data for 2-chloro-1,3,5-triazine remains elusive in public-domain literature, a scientifically sound approach can be constructed for practical laboratory work. By utilizing the solubility data of the closely related 2,4,6-trichloro-1,3,5-triazine as a predictive tool, researchers can intelligently select promising solvents. This guide further empowers scientists by providing a detailed, first-principles experimental protocol to determine precise solubility values. This combined strategy of informed prediction and empirical validation ensures that reaction and process development involving 2-chloro-1,3,5-triazine can proceed with a high degree of confidence and control.

References

-

Wikipedia. Cyanuric chloride. [Link]

-

SYNTHETIKA. Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine]. (2024). [Link]

-

Chemcess. Cyanuric Chloride: Properties, Reactions, Production And Uses. [Link]

-

Chemical Database. cyanuric chloride. [Link]

-

Ataman Kimya. CYANURIC CHLORIDE. [Link]

-

Solubility of Things. 2-chloro-4,6-dimethoxy-1,3,5-triazine. [Link]

-

Chemistry LibreTexts. How To Determine Solubility Of Organic Compounds? (2025). [Link]

-

Solubility of Things. 1,3,5-Triazine. [Link]

-

PubChem. 2-Chloro-1,3,5-triazine. [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). [Link]

-

University of Alicante. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Chloro-4,6-diamino-1,3,5-triazine 95 3397-62-4 [sigmaaldrich.com]

- 3. cyanuric chloride [chemister.ru]

- 4. Blog Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine] - SYNTHETIKA [synthetikaeu.com]

- 5. chemcess.com [chemcess.com]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

Spectroscopic Characterization of 2-Chloro-1,3,5-triazine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Chloro-1,3,5-triazine (monochloro-s-triazine), a key heterocyclic intermediate in synthetic chemistry. Due to its high reactivity, comprehensive experimental spectroscopic data for the isolated compound is not widely available. This guide, therefore, presents a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in fundamental spectroscopic principles and supported by comparative data from closely related and well-characterized triazine derivatives, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and various di-substituted chloro-s-triazines. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical framework for the identification of this transient species and a deeper understanding of the structure-property relationships in the s-triazine chemical class.

Introduction: The Elusive Nature of 2-Chloro-1,3,5-triazine

2-Chloro-1,3,5-triazine is a pivotal building block in the synthesis of a diverse array of functional molecules, including herbicides, dyes, and pharmaceutical agents.[1] Its utility stems from the high reactivity of the chlorine atom, which is susceptible to nucleophilic substitution. This very reactivity, however, makes the isolation and detailed spectroscopic characterization of the monosubstituted triazine challenging. It is often generated and used in-situ as a transient intermediate. Consequently, a comprehensive set of experimental spectra for 2-Chloro-1,3,5-triazine is not readily found in the scientific literature.

This guide addresses this knowledge gap by providing a robust, predictive analysis of the expected spectroscopic signatures of 2-Chloro-1,3,5-triazine. By understanding these predicted spectral features, researchers can more effectively identify its presence in reaction mixtures and gain insights into its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-Chloro-1,3,5-triazine, both ¹H and ¹³C NMR will provide characteristic signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Chloro-1,3,5-triazine is expected to be simple, exhibiting a single resonance.

-

Chemical Shift (δ): The two equivalent protons on the triazine ring are in a highly deshielded environment due to the electronegativity of the nitrogen atoms and the chlorine atom. Therefore, a singlet is predicted to appear in the downfield region, likely between δ 8.5 - 9.0 ppm . This prediction is based on the known chemical shifts of protons in similar electron-deficient aromatic systems. For instance, the protons of the parent 1,3,5-triazine resonate at δ 9.21 ppm. The substitution of a chlorine atom is expected to have a minor shielding effect compared to a hydrogen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide more detailed information about the carbon framework of the molecule.

-

Chemical Shifts (δ): Two distinct signals are expected for the three carbon atoms in the triazine ring:

-

C-Cl Carbon: The carbon atom bonded to the chlorine atom (C2) is expected to be the most deshielded, with a predicted chemical shift in the range of δ 170 - 175 ppm . This is due to the combined electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom.

-

C-H Carbons: The two equivalent carbons bonded to hydrogen atoms (C4 and C6) are also in an electron-poor environment and are predicted to resonate at a slightly lower chemical shift, likely in the range of δ 165 - 170 ppm . For comparison, the carbon atoms in the parent 1,3,5-triazine appear at δ 166.3 ppm.[2]

-

Table 1: Predicted NMR Data for 2-Chloro-1,3,5-triazine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 8.5 - 9.0 | Singlet |

| ¹³C (C-Cl) | 170 - 175 | - |

| ¹³C (C-H) | 165 - 170 | Doublet (in ¹H coupled spectrum) |

Experimental Protocol for NMR Data Acquisition

Given the reactive nature of 2-Chloro-1,3,5-triazine, NMR experiments should be conducted with care to avoid degradation.

-

Sample Preparation: The compound should be synthesized and immediately dissolved in a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an inert atmosphere (e.g., under Argon or Nitrogen).

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal resolution.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If concentration allows, consider performing 2D NMR experiments like HSQC and HMBC to confirm the assignments of the proton and carbon signals.

-

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is invaluable for identifying the functional groups and the overall structure of a molecule based on its vibrational modes. The IR spectrum of 2-Chloro-1,3,5-triazine will be characterized by absorptions corresponding to the triazine ring vibrations and the C-Cl bond.

-

Triazine Ring Vibrations: The s-triazine ring exhibits characteristic in-plane stretching vibrations. Strong bands are expected in the region of 1550-1400 cm⁻¹ .[3] Another characteristic ring vibration, often a medium to strong band, is anticipated near 810 cm⁻¹ .[3][4]

-

C-H Vibrations: A weak to medium C-H stretching vibration is expected above 3000 cm⁻¹.

-

C-Cl Vibration: A C-Cl stretching vibration should be observable in the fingerprint region, typically between 800-600 cm⁻¹ .

Table 2: Predicted IR Absorption Bands for 2-Chloro-1,3,5-triazine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | >3000 | Weak-Medium |

| Triazine Ring Stretch | 1550 - 1400 | Strong |

| Triazine Ring Vibration | ~810 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is suitable. Alternatively, a thin film can be prepared by evaporating a solution of the compound on an IR-transparent window (e.g., NaCl or KBr plates). If the compound is handled in solution, a liquid cell can be used with a suitable solvent that has minimal overlapping absorptions in the regions of interest.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for acquiring high-quality spectra.

-

Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹) with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of 2-Chloro-1,3,5-triazine (C₃H₂ClN₃) is expected to show a prominent molecular ion peak. Due to the presence of chlorine, this peak will appear as a characteristic isotopic cluster:

-

m/z 115: Corresponding to the isotope ³⁵Cl.

-

m/z 117: Corresponding to the isotope ³⁷Cl, with an intensity of approximately one-third of the m/z 115 peak.[5]

-

-